molecular formula C11H19ClN2O2 B1461747 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride CAS No. 1189684-40-9

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

Cat. No.: B1461747
CAS No.: 1189684-40-9
M. Wt: 246.73 g/mol
InChI Key: KHBVYIPXSJEFIZ-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is a bicyclic piperidine derivative featuring a piperidin-4-one core linked via a carbonyl group to a second piperidine ring, with the hydrochloride salt enhancing solubility and stability. Its synthesis typically involves coupling reactions between piperidin-4-one hydrochloride and carboxylic acid derivatives, facilitated by agents such as HATU .

Properties

IUPAC Name

1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBVYIPXSJEFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(=O)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661722
Record name 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189684-40-9
Record name 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Summary:

Step Description Conditions Key Reagents Outcome
1 Michael Addition Room temp, 10-16 h Benzylamine, methyl acrylate, methanol solvent Piperidone intermediate 1
2 Dieckmann Condensation 100-125 °C, 2-3 h Piperidone intermediate 1, sodium metal, toluene Piperidone intermediate 2
3 Decarboxylation 80-100 °C, 4-8 h Piperidone intermediate 2, concentrated HCl (5-7 mol/L) Crude 1-benzyl-4-piperidone hydrochloride
4 Crystallization 0-5 °C Crude product, ethanol-water solution Purified 1-benzyl-4-piperidone hydrochloride
5 Catalytic Hydrolysis Room temp, 8-12 h Purified 1-benzyl-4-piperidone hydrochloride, Pd/C catalyst, dilute HCl (1-2 mol/L) 4-piperidinone hydrochloride
6 Boc Protection Room temp, 4-5 h 4-piperidinone hydrochloride, triethylamine, di-tert-butyl dicarbonate Boc-protected piperidinone
7 Recrystallization 0-5 °C Reaction product, ethyl acetate/sherwood oil solvent Final 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

This method yields a white solid product with a purity of approximately 99% (GC content) and a total recovery of about 46.5%, representing a 126% improvement over traditional methods. The process also reduces energy consumption and production costs by 55-60%.

Mechanistic and Reaction Conditions Analysis

  • Michael Addition (Step 1): Benzylamine nucleophilically adds to methyl acrylate in methanol at ambient temperature to form a piperidine intermediate. The reaction proceeds over 10-16 hours, followed by distillation to remove methanol at 40-60 °C.

  • Dieckmann Condensation (Step 2): The intermediate undergoes intramolecular cyclization in the presence of sodium metal in toluene at elevated temperatures (100-125 °C) for 2-3 hours, forming a bicyclic piperidone intermediate.

  • Decarboxylation (Step 3): Treatment with concentrated hydrochloric acid (5-7 mol/L) at 80-100 °C for 4-8 hours removes carboxyl groups, yielding crude 1-benzyl-4-piperidone hydrochloride.

  • Crystallization (Step 4): The crude product is dissolved in an ethanol-water mixture and cooled to 0-5 °C to induce crystallization, enhancing purity.

  • Catalytic Hydrolysis (Step 5): Using 10% palladium on carbon catalyst in dilute hydrochloric acid (1-2 mol/L) at room temperature for 8-12 hours converts the benzyl-protected intermediate to 4-piperidinone hydrochloride.

  • Boc Protection (Step 6): The free amine is protected by reaction with di-tert-butyl dicarbonate and triethylamine at room temperature for 4-5 hours, yielding the Boc-protected piperidinone.

  • Recrystallization (Step 7): Final purification is performed by recrystallization in ethyl acetate and sherwood oil solvent mixture at low temperature (0-5 °C).

Comparative Advantages of the Described Method

Feature Traditional Methods Described Method
Raw Materials Ethyl propenoate, sodium alkoxide Benzylamine, methyl acrylate, sodium metal
Reaction Time Longer, multiple reflux steps Shorter, room temperature Michael addition
Energy Consumption High due to reflux and heating Reduced by mild conditions and shorter steps
Purity of Product Lower (~<95%) High (~99% GC purity)
Yield Lower 46.5% total recovery (126% improvement)
Cost Higher due to raw materials and energy Lower due to efficient process and cheaper reagents
Environmental Impact Higher solvent and reagent waste Reduced waste and energy use

This method addresses prior limitations by replacing sodium alkoxide with sodium metal, optimizing reaction times, and employing crystallization for purification, resulting in a more sustainable and economically viable process.

Additional Preparation Notes and Chemical Reactions

  • Coupling agents such as HATU can facilitate the formation of amide bonds between piperidin-4-one hydrochloride and carboxylic acid derivatives, enabling alternative synthetic routes.

  • The compound can undergo oxidation to N-oxides using oxidants like hydrogen peroxide, reduction to amine derivatives using sodium borohydride, and nucleophilic substitution reactions for functionalization of the piperidine ring.

  • Industrial hydrogenation methods use catalysts like molybdenum disulfide or rhodium on carbon to convert pyridine derivatives into piperidinone intermediates, providing scalable routes.

Summary Table of Key Reagents and Conditions

Reagent/Agent Role Typical Conditions Notes
Benzylamine Michael donor Room temp, 10-16 h Starting amine
Methyl acrylate Michael acceptor Room temp, 10-16 h Provides carbonyl functionality
Sodium metal (99.5%) Dieckmann condensation base 100-125 °C, 2-3 h Replaces sodium alkoxide
Concentrated HCl (5-7 mol/L) Decarboxylation agent 80-100 °C, 4-8 h Removes carboxyl groups
Pd/C (10%) Hydrogenation catalyst Room temp, 8-12 h Catalytic hydrolysis
Triethylamine Base for Boc protection Room temp, 4-5 h Neutralizes acid
Di-tert-butyl dicarbonate Boc protecting agent Room temp, 4-5 h Protects amine group
Ethanol-water mixture Crystallization solvent 0-5 °C Purification step
Ethyl acetate/sherwood oil Recrystallization solvent 0-5 °C Final purification

Chemical Reactions Analysis

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides.

Common reagents and conditions used in these reactions include mild acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions include various substituted piperidines and piperidinones .

Scientific Research Applications

Chemistry

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .

Biology

The compound is being investigated for its biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Antiviral Properties : Demonstrated efficacy against viruses such as cytomegalovirus and SARS-CoV-2 .
  • Anticancer Activity : Structural modifications have enhanced its antitumor effects, making it a candidate for cancer therapy .

Medicine

In medicinal chemistry, this compound is explored for developing new therapeutic agents targeting diseases such as cancer and viral infections. Its unique structure allows for the design of derivatives that can improve efficacy and reduce side effects .

Industry

The compound finds applications in producing agrochemicals and other industrial chemicals due to its reactivity and functional group versatility .

Data Table: Research Findings and Case Studies

StudyFindings
Abdelshaheed et al. (2021)High selectivity in inhibiting cytomegalovirus using piperidin derivatives.
Abu-Zaied et al. (2021)Evaluated novel pyrimidine thioglycosides for antiviral activity against SARS-CoV-2; results suggest promising efficacy.
Cheng et al. (2011)Piperidin derivatives inhibit CARM1 selectively; implications for cancer treatment.
MDPI Study (2021)Synthesis of benzo[d]imidazole derivatives showed potential anti-pyroptotic activity linked to the piperidine structure .

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on protein kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Piperidin-4-one hydrochloride hydrate C₅H₁₂ClNO₂ 153.61 Hydrate form; simpler analog with one piperidinone ring; m.p. 94–96°C
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride C₁₂H₂₂ClN₃O₂ 292.2 Piperazine substitution; altered ring size and basicity
(3E,5E)-3,5-Bis(3,4-dihydroxybenzylidene)piperidin-4-one hydrochloride C₁₉H₁₈ClNO₄ 367.8 Bis-benzylidene substituents; enhanced cytotoxicity; m.p. 248–251°C
1-(2-Aminoethyl)piperidin-4-one hydrochloride C₇H₁₅ClN₂O 178.66 Aminoethyl substitution; potential for improved solubility and reactivity

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. For example, piperidin-4-one hydrochloride hydrate is highly water-soluble due to its ionic nature .
  • Melting Points : The target compound likely has a higher melting point (>200°C) compared to simpler analogs like piperidin-4-one hydrochloride hydrate (94–96°C), owing to increased molecular rigidity .
  • Stability : Bis-benzylidene derivatives exhibit stability under physiological conditions, as evidenced by their use in cytotoxicity assays .

Biological Activity

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring structure, which is known for its ability to interact with various biological targets. Its molecular formula is C11H16ClN2OC_{11}H_{16}ClN_2O, and it is often represented as follows:

1 Piperidine 4 carbonyl piperidin 4 one hydrochloride\text{1 Piperidine 4 carbonyl piperidin 4 one hydrochloride}

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound has shown promising results in inhibiting various enzymes involved in disease pathways, including:

  • Coactivator-associated arginine methyltransferase 1 (CARM1) : Inhibition of CARM1 has implications for hormone-dependent cancers, such as prostate and breast cancer, by disrupting the methylation processes essential for tumor growth .
  • GABA Receptors : Similar compounds have demonstrated the ability to modulate GABA type A receptors, suggesting potential applications in neuropharmacology .

Antiviral Properties

Research indicates that derivatives of piperidin-4-one, including this compound, exhibit antiviral activity. Studies have shown efficacy against viruses such as cytomegalovirus and SARS-CoV-2, highlighting their potential in developing antiviral therapies .

Anticancer Activity

The compound's structural features enable it to act as an anticancer agent. For instance, studies have demonstrated that modifications to the piperidine structure can enhance antitumor activity, particularly when combined with specific substituents like carbohydrate moieties .

Research Findings and Case Studies

StudyFindings
Abdelshaheed et al. (2021)Identified high selectivity in inhibiting cytomegalovirus using piperidin derivatives.
Abu-Zaied et al. (2021)Evaluated novel pyrimidine thioglycosides for antiviral activity against SARS-CoV-2; results suggest promising efficacy.
Cheng et al. (2011)Showed that piperidin derivatives inhibit CARM1 selectively, with implications for cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the piperidine ring or the introduction of functional groups can significantly alter its pharmacological profile:

  • Amine vs. Amide Derivatives : Research indicates that amine-linked compounds demonstrate greater biological activity compared to their amide counterparts .
  • Substituent Effects : The introduction of various substituents can enhance or diminish the compound's effectiveness against specific biological targets.

Q & A

Q. What synthetic methods are commonly used to prepare piperidine-4-one derivatives, and how might they apply to 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride?

Answer: Piperidine-4-one derivatives are frequently synthesized via Mannich reactions or condensation reactions using ketones and amines. For example, 1-aryl-3-phenethylamino-1-propanone hydrochlorides (structurally related compounds) were synthesized via Mannich reactions with yields of 87–98% using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones . Adapting this method, this compound could be synthesized by reacting piperidine-4-carbonyl chloride with piperidin-4-one under controlled basic conditions. Key parameters include temperature control (e.g., 57–63°C for similar reactions) and catalyst selection (e.g., HCl for acid-catalyzed steps) .

Q. What safety protocols are critical when handling piperidine derivatives like this compound?

Answer: Safety Data Sheets (SDS) for piperidin-4-one derivatives emphasize:

  • PPE : Lab coat, gloves, and eye protection (e.g., SynQuest Laboratories specifies handling as "laboratory chemicals" requiring standard PPE) .
  • Ventilation : Use fume hoods to avoid inhalation (as per SDS guidelines for similar compounds) .
  • Spill Management : Neutralize acidic residues with bicarbonate and dispose via hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • GC/MS or HPLC : For purity analysis, as demonstrated in studies of 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where gas chromatography (GC) was used to quantify reaction mixtures .
  • NMR : Critical for structural confirmation, particularly ¹³C NMR to resolve carbonyl (C=O) and piperidine ring signals .
  • Elemental Analysis : To verify stoichiometry, especially for hydrochloride salts .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Answer: The ICReDD framework () integrates quantum chemical calculations and experimental data to streamline reaction design. For example:

Reaction Path Search : Use density functional theory (DFT) to model intermediates in the Mannich reaction or acyl transfer steps.

Parameter Screening : Apply machine learning to identify optimal catalysts (e.g., acid/base systems) and solvent polarity effects.

Feedback Loops : Validate computational predictions with small-scale experiments (e.g., testing reaction yields at varying temperatures) .

Q. How might researchers resolve contradictions in yield data between different synthetic routes?

Answer: Contradictions often arise from substituent effects or catalyst efficiency . For example:

  • Case Study : Mannich reactions for 1-arylpropanones achieved 87–98% yields , but similar piperidine derivatives may show lower yields due to steric hindrance.
  • Methodological Adjustments :
    • Kinetic Analysis : Compare rate constants for competing pathways (e.g., nucleophilic attack vs. side reactions).
    • Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted starting materials or dimerization products) .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Q. What strategies can improve the compound’s stability during long-term storage?

Answer:

  • Lyophilization : Freeze-drying the hydrochloride salt reduces hydrolysis risk .
  • Inert Atmosphere Storage : Argon or nitrogen environments prevent oxidation of the piperidine ring .
  • Stability Monitoring : Periodic HPLC analysis under accelerated aging conditions (e.g., 40°C/75% RH) to assess degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride
Reactant of Route 2
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1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

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